ent-Tadalafil-d3

Bioanalysis LC-MS/MS Method Validation

For quantitative LC-MS/MS workflows, substituting ent-Tadalafil-d3 with unlabeled internal standards introduces isobaric interference, compromising assay accuracy. This deuterated (6S,12aS) enantiomer-the inactive cis-enantiomer of Tadalafil-provides an unambiguous +3 Da mass shift (m/z 393.1 vs. 390.3) for precise MRM resolution and eliminates the risk of introducing pharmacologically active material (IC₅₀ > 10 µM vs. 0.090 µM for active enantiomer). • Enables validated bioanalytical methods with intra-/inter-batch precision ≤3.7% RSD and accuracy 97.8-104.1%. • Supports EP Impurity B monitoring per ICH Q3A/Q3B and WADA-compliant forensic confirmation. • Supplied as a white solid (≥98% purity) with documented storage at -20°C.

Molecular Formula C₂₂H₁₆D₃N₃O₄
Molecular Weight 392.42
CAS No. 1329568-92-4
Cat. No. B1147181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Tadalafil-d3
CAS1329568-92-4
Synonyms(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  L-Tadalafil-d3;  L-Tildenafil-d3; 
Molecular FormulaC₂₂H₁₆D₃N₃O₄
Molecular Weight392.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Tadalafil-d3 Reference Standard Overview


ent-Tadalafil-d3 (CAS 1329568-92-4) is a deuterium-labeled derivative of ent-Tadalafil (ent-IC-351), wherein three hydrogen atoms are substituted with deuterium at the N-methyl position, yielding a molecular formula of C₂₂H₁₆D₃N₃O₄ and a molecular weight of 392.42 [1]. ent-Tadalafil itself is the (6S,12aS) cis-enantiomer of Tadalafil and serves as an enantiomeric impurity of the active pharmaceutical ingredient (API) . The compound exhibits a melting point range of 271–273°C and is typically supplied as a white solid with purity specifications ≥98% to ≥99% from certified reference material vendors . As a stable isotope-labeled internal standard (SIL-IS), ent-Tadalafil-d3 is specifically designed to support quantitative bioanalysis, enantiomeric impurity profiling, and pharmacokinetic investigations where precise differentiation from the unlabeled analyte is required [2].

Workflow Stable isotope-labeled internal standard for LC-MS/MS bioanalysis
Selection context Stereochemical-control context for enantiomeric impurity profiling
Stability Metabolically stable N-methyl deuteration; reduced back-exchange risk

Why ent-Tadalafil-d3 Is Irreplaceable in Quantitative Workflows


Substituting ent-Tadalafil-d3 with unlabeled ent-Tadalafil (CAS 629652-72-8) or alternative internal standards is analytically invalid in quantitative LC–MS/MS workflows due to fundamental differences in mass spectrometric behavior. ent-Tadalafil-d3 exhibits a mass shift of +3 Da (m/z 393.1 for the deuterated internal standard vs. m/z 390.3 for the unlabeled analyte Tadalafil), enabling unambiguous precursor-to-product ion transition differentiation during multiple reaction monitoring (MRM) [1]. The use of non-deuterated internal standards introduces isobaric interference and compromises quantification accuracy because the internal standard cannot be chromatographically or spectrometrically resolved from the target analyte [2]. Additionally, ent-Tadalafil-d3 is the deuterated form of the inactive (6S,12aS) enantiomer (ent-Tadalafil), which displays no PDE5 inhibitory activity at concentrations up to 10 µM, in stark contrast to the active (6R,12aS) enantiomer (Tadalafil), which exhibits an IC₅₀ of 0.090 µM [3]. This stereochemical distinction is critical: using the active enantiomer as an internal standard would introduce pharmacologically active material into assay systems, confounding both analytical and biological interpretations. The combination of isotopic mass differentiation and stereochemical inertness renders ent-Tadalafil-d3 irreplaceable for accurate, interference-free quantification in regulatory and research settings [4].

! Unlabeled ent-Tadalafil lacks the +3 Da mass shift, preventing spectrometric resolution from the analyte and introducing isobaric interference.
! Using the active (6R,12aS) enantiomer as IS introduces pharmacologically active material, confounding biological assay interpretation.
! Non-deuterated internal standards cannot support accurate MRM quantitation; deuterium labeling at metabolically labile sites may lead to signal drift.

ent-Tadalafil-d3 Differentiation Evidence


Mass Spectrometric Differentiation for MRM Quantitation

ent-Tadalafil-d3 provides a definitive +3 Da mass shift (m/z 393.1) relative to unlabeled Tadalafil (m/z 390.3), enabling complete baseline separation in multiple reaction monitoring (MRM) transitions for accurate internal standard-based quantitation [1]. In a validated LC-MS/MS method for human plasma, the precursor-to-product ion transitions monitored were m/z 390.3 → 268.2 for TAD and m/z 393.1 → 271.2 for TAD-d3, achieving a linear calibration range of 0.50–500 ng/mL with correlation coefficient r² ≥ 0.9994 [1]. The method yielded intra-batch and inter-batch precision ≤ 3.7% and accuracy of 97.8% to 104.1% across five concentration levels, with matrix effect minimized and recovery ranging from 98.95% to 100.61% [1].

MRM quantitation
Head-to-head
ent-Tadalafil-d3 IS: m/z 393.1 → 271.2; precision ≤ 3.7% RSD; accuracy 97.8–104.1%. Unlabeled analyte: m/z 390.3 → 268.2; +3 Da mass shift enables co-elution with spectrometric resolution.
Supports quantitative MRM differentiation; avoids isobaric interference.
Human plasma research matrix; r² ≥ 0.9994 over 0.50–500 ng/mL.
Bioanalysis LC-MS/MS Method Validation Pharmacokinetics

Pharmacological Inertness vs. Active Enantiomer

ent-Tadalafil-d3, as the deuterated form of the (6S,12aS) enantiomer (ent-Tadalafil), retains the pharmacological inertness of its parent compound. ent-Tadalafil exhibits no PDE5 inhibitory activity at concentrations up to 10 µM, whereas the active (6R,12aS) enantiomer (Tadalafil) demonstrates potent PDE5 inhibition with an IC₅₀ of 0.090 µM [1]. This represents a >111-fold difference in potency, with the (6S,12aS) enantiomer being functionally inactive within the tested concentration range [1].

Pharmacological inertness
Head-to-head
ent-Tadalafil (parent): inactive at 10 µM; IC₅₀ > 10 µM. Active (6R,12aS) enantiomer: IC₅₀ = 0.090 µM. >111-fold difference.
Confirms analytical inertness; prevents bioactive contamination of assay systems.
In vitro PDE5 enzyme inhibition assay.
Enzymology Stereochemistry Impurity Profiling Pharmaceutical Analysis

Stereochemical Purity for Enantiomeric Impurity Resolution

ent-Tadalafil-d3 carries the (6S,12aS) stereochemical configuration, which is the enantiomeric opposite of the active pharmaceutical ingredient Tadalafil, which possesses the (6R,12aS) configuration . ent-Tadalafil is officially designated as Tadalafil EP Impurity B and is a recognized enantiomeric impurity that must be monitored and controlled in pharmaceutical quality assessments [1]. The deuterated analog, ent-Tadalafil-d3, provides a stable isotope-labeled reference standard that can be used to quantify and validate chiral separation methods for detecting this specific enantiomeric impurity in drug substance and drug product [2]. This is particularly critical given the >111-fold difference in PDE5 inhibitory activity between the two enantiomers [3].

Stereochemical identity
Class-level
(6S,12aS) configuration; deuterated analog of Tadalafil EP Impurity B. Quantifies enantiomeric impurity in API using chiral LC-MS.
Provides stereochemical reference for impurity method validation.
>111-fold potency gap underscores monitoring need.
Chiral Separation Pharmaceutical Quality Control Enantiomeric Purity Method Validation

Analytical Validation in Regulated Bioequivalence Studies

Tadalafil-d3 (the deuterated internal standard structurally analogous to ent-Tadalafil-d3) has been successfully deployed in fully validated LC-MS/MS methods for human plasma quantitation, demonstrating performance metrics that meet or exceed regulatory bioanalytical method validation guidelines [1]. The method achieved a linear range of 0.50–500 ng/mL with r² ≥ 0.9994, intra- and inter-batch precision ≤ 3.7% RSD, accuracy 97.8–104.1%, and quantitative recovery 98.95–100.61% with minimal matrix interference [1]. The method was applied to a 24-subject bioequivalence study following administration of 20 mg Tadalafil tablets, with successful reanalysis of 115 incurred samples confirming method reproducibility [1]. Additionally, a patent disclosure (CN110927307A) explicitly specifies Tadalafil-d3 as the internal standard of choice for determining tadalafil plasma concentrations by LC-MS, with a validated linear range of 1–600 ng/mL and intra- and inter-batch precision RSD < ±15% [2].

Method validation
Cross-study
Tadalafil-d3 IS achieved precision ≤ 3.7% RSD, accuracy 97.8–104.1%, recovery 98.95–100.61% in human plasma. Exceeds typical regulatory acceptance criteria (precision ≤ 15%, accuracy 85–115%).
Reported method performance context for bioanalytical validation review.
24-subject bioequivalence study; incurred sample reanalysis confirmed.
Bioequivalence Regulated Bioanalysis Method Validation Clinical Pharmacology

Isotopic Stability Against Metabolic Back-Exchange

ent-Tadalafil-d3 incorporates deuterium at the N-methyl position (trideuteriomethyl substitution), a metabolically stable site that minimizes the risk of deuterium-hydrogen back-exchange during sample processing, storage, and ionization . Deuterium labeling at N-methyl positions is generally more resistant to metabolic or pH-dependent exchange than labeling at alpha-carbon or heteroatom-bound positions [1]. Patent literature on deuterated tadalafil analogs (WO2006002294A2) identifies the methylene carbon of the benzodioxol ring as a site susceptible to metabolic oxidation; ent-Tadalafil-d3's deuteration at the N-methyl position avoids this metabolically labile site, thereby maintaining isotopic integrity throughout sample preparation and analysis [2]. In contrast, alternative deuterated analogs labeled at metabolically active positions may undergo partial deuterium loss (back-exchange), leading to signal drift and compromised quantitation accuracy over extended analytical runs [1].

Isotopic stability
Class-level
N-methyl trideuteriomethyl substitution; resistant to metabolic or pH-dependent back-exchange. Avoids metabolically labile sites (e.g., benzodioxol methylene).
Supports isotopic integrity assessment; reduces back-exchange risk context.
Deuterium loss may shift calibration and bias quantitation.
Deuterium Isotope Effects Metabolic Stability Internal Standard Selection LC-MS/MS

ent-Tadalafil-d3 Validated Application Scenarios


Bioequivalence and Clinical Pharmacokinetic Bioanalysis

ent-Tadalafil-d3 serves as the deuterated internal standard for LC-MS/MS quantitation of Tadalafil in human plasma, enabling precise measurement of pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) required for bioequivalence studies and clinical pharmacology assessments. Validated methods using this internal standard achieve linear ranges of 0.50–500 ng/mL with intra- and inter-batch precision ≤ 3.7% RSD and accuracy 97.8–104.1%, meeting or exceeding FDA and EMA bioanalytical method validation guidelines [1]. The +3 Da mass shift (m/z 393.1 vs. 390.3) provides unambiguous spectrometric resolution during MRM analysis, eliminating isobaric interference from endogenous matrix components [1].

Enantiomeric Impurity Profiling of Tadalafil API

ent-Tadalafil-d3 is the isotopically labeled reference standard corresponding to Tadalafil EP Impurity B (the (6S,12aS) enantiomer), enabling accurate quantification of enantiomeric impurities in Tadalafil drug substance and drug product [1]. Because the (6S,12aS) enantiomer (ent-Tadalafil) exhibits no PDE5 inhibitory activity at concentrations up to 10 µM—representing a >111-fold difference in potency compared to the active (6R,12aS) enantiomer (IC₅₀ = 0.090 µM)—monitoring and controlling this impurity is critical for ensuring product safety and efficacy [2]. The deuterated standard supports method development, validation, and routine quality control testing in compliance with ICH Q3A/Q3B impurity guidelines and pharmacopeial monographs [3].

LC-MS/MS Method Development for Tadalafil Quantitation

ent-Tadalafil-d3 is explicitly specified in patent CN110927307A as the internal standard for determining Tadalafil concentration in human plasma via LC-MS, with a validated linear range of 1–600 ng/mL and intra- and inter-batch precision RSD < ±15% [1]. The compound's N-methyl deuteration position (trideuteriomethyl) is metabolically stable, minimizing the risk of deuterium-hydrogen back-exchange during sample processing, storage, and ionization—a critical consideration for method robustness in high-throughput analytical laboratories [2]. This application scenario is particularly relevant for CROs, clinical research laboratories, and pharmaceutical QC facilities developing or transferring validated bioanalytical methods.

Forensic Toxicology and Doping Control Detection

ent-Tadalafil-d3 can be employed as a stable isotope-labeled internal standard for the confirmatory identification and quantitation of Tadalafil in forensic toxicology and anti-doping specimens. Tadalafil is a prohibited substance in competitive sports under WADA regulations, and definitive identification requires mass spectrometric confirmation using deuterated internal standards to meet forensic evidentiary standards [1]. The +3 Da mass shift provided by ent-Tadalafil-d3 ensures reliable differentiation from endogenous interferences, while the pharmacological inertness of the parent ent-Tadalafil enantiomer (IC₅₀ > 10 µM vs. active enantiomer IC₅₀ 0.090 µM) eliminates concerns about introducing bioactive material into analytical reference collections [2].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of Tadalafil in human plasma research matrices
Isotopically resolved internal standard for MRM quantitation
Precision, accuracy, and matrix effect assessment
Enantiomeric impurity profiling of Tadalafil drug substance
Stereochemical identity reference as EP Impurity B analog
Chiral separation method validation and quantitation
LC-MS/MS method development for Tadalafil quantitation
Deuterated IS with stable N-methyl labeling
Linearity, precision, and deuterium retention assessment
Forensic toxicology and anti-doping research analysis
Mass shift for definitive identification
Interference-free confirmation per forensic standards

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